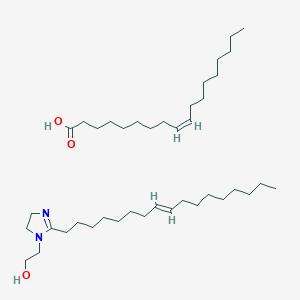

oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol (1

説明

Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) is a complex organic compound with the molecular formula C40H77N3O2 and a molecular weight of 632.08 g/mol . This compound is formed by the combination of oleic acid and a derivative of imidazole, specifically 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils, while the imidazole derivative is known for its biological activity and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol typically involves the reaction of oleic acid with the imidazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or recrystallization to remove any impurities and achieve the desired purity level .

化学反応の分析

Types of Reactions

Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Substitution: Halogens, alkylating agents; reactions often conducted in the presence of a base to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted imidazole compounds, which can have different biological and chemical properties .

科学的研究の応用

Corrosion Inhibition

One of the primary applications of oleic acid combined with imidazole derivatives is in corrosion inhibition. Research has shown that these compounds exhibit significant corrosion resistance in acidic environments, such as hydrochloric acid (HCl) solutions. The mechanism involves the formation of protective films on metal surfaces, which can effectively inhibit both anodic and cathodic reactions.

Case Study: Corrosion Resistance

A study evaluated the performance of oleic imidazoline derivatives as corrosion inhibitors for carbon steel in saline environments. The results indicated that these compounds not only provided good corrosion resistance but also enhanced the polarization resistance of the metal surfaces, demonstrating their effectiveness as protective agents in corrosive media .

Biochemical Applications

Oleic acid itself is known for its beneficial effects on health, particularly in cardiovascular health. When combined with imidazole derivatives, the resulting compounds may exhibit enhanced biological activities.

Antioxidant Properties

Imidazole derivatives have been studied for their antioxidant properties. They can protect against oxidative stress by scavenging free radicals and modulating antioxidant enzyme activity. This is particularly relevant in neuroprotection and managing age-related cognitive decline.

Case Study: Cognitive Function

Research involving supplementation with imidazole dipeptides has shown promising results in improving cognitive function among elderly populations. These compounds may mitigate oxidative damage and inflammation associated with neurodegenerative diseases such as Alzheimer's .

Material Science

The oleic acid-imidazole compound can also be utilized in material science for developing functional materials with specific properties.

Nanomaterials Development

Recent studies have explored the use of fatty-acid-based imidazole compounds in synthesizing nanomaterials. These materials can exhibit unique physical and chemical properties due to the presence of both hydrophobic fatty acid chains and polar imidazole groups, making them suitable for various applications including drug delivery systems and biosensors .

Synthesis Techniques

The synthesis of oleic acid combined with imidazole derivatives typically involves multicomponent reactions that are efficient and yield high purity products. Techniques such as ball-milling have been employed to facilitate hydrolysis and improve yields during synthesis.

Optimization Studies

Optimization studies using isotopically labeled water have demonstrated that specific reaction conditions can significantly enhance the yield of hydrolysis reactions involving oleic acid-derived acyl-imidazoles .

作用機序

The mechanism of action of oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

Oleic Acid: A monounsaturated fatty acid with various biological and industrial applications.

Imidazole Derivatives: Compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness

Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its combination of oleic acid and an imidazole derivative, which imparts distinct chemical and biological properties.

生物活性

Oleic acid, a monounsaturated fatty acid, is widely recognized for its beneficial biological activities, including anti-inflammatory and antioxidant properties. The compound “oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol” (CAS No. 68052-47-1) combines the properties of oleic acid with an imidazole derivative, which may enhance its biological efficacy. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₇₆N₂O₃ |

| Molecular Weight | 633.043 g/mol |

| Boiling Point | 498.3 °C at 760 mmHg |

| Flash Point | 255.2 °C |

This structure includes a long-chain fatty acid (oleic acid) linked to an imidazole derivative, which may influence its solubility and interaction with biological membranes.

Anti-Corrosion Properties

A notable study synthesized oleic-imidazoline from oleic acid and triethylenetetramine. This compound exhibited significant corrosion inhibition for carbon steel in saline environments, achieving inhibition efficiencies of up to 83% through physisorption mechanisms. The study utilized various characterization techniques including FTIR and NMR to confirm the structure and efficacy of the synthesized compound .

Interaction with Biological Receptors

Recent research identified oleic acid as an endogenous ligand for the GPR3 receptor, which plays a critical role in metabolic processes. The study demonstrated that oleic acid activates GPR3, leading to downstream signaling that could influence energy metabolism and thermogenesis . This interaction suggests potential therapeutic applications for oleic acid derivatives in metabolic disorders.

Antioxidant Activity

Oleic acid is known for its antioxidant properties, which can be enhanced when combined with other compounds. Research indicates that oleic acid can reduce oxidative stress markers in various cell lines, potentially offering protective effects against cellular damage . The addition of imidazole derivatives may further modulate these effects due to their own biological activities.

Case Study 1: Corrosion Inhibition

In a controlled experiment assessing the corrosion rates of low carbon steel in a chloride environment, oleic-imidazoline demonstrated superior performance compared to traditional inhibitors. The study highlighted the importance of molecular structure in enhancing inhibition efficiency and suggested that long-chain fatty acids like oleic acid could be pivotal in developing new corrosion inhibitors .

Case Study 2: Metabolic Effects

A clinical study explored the effects of dietary oleic acid on metabolic health in obese individuals. Results indicated that increased intake led to improved insulin sensitivity and reduced inflammation markers. The study posited that the bioactive compounds derived from oleic acid could play a role in managing metabolic syndrome .

Research Findings

Research has consistently shown that oleic acid and its derivatives possess significant biological activities:

- Antioxidant Effects : Oleic acid can scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Properties : It modulates inflammatory pathways, potentially benefiting conditions like arthritis.

- Metabolic Regulation : As an endogenous ligand for GPR3, it influences energy homeostasis and thermogenesis.

特性

IUPAC Name |

2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;(Z)-octadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N2O.C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,25H,2-8,11-21H2,1H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+;10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAQLNDBXXAOPJ-DGNUWDJVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1=NCCN1CCO.CCCCCCCCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO.CCCCCCCC/C=C\CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68052-47-1 | |

| Record name | 9-Octadecenoic acid (9Z)-, compd. with 2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, compd. with 2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid, compound with 2-(heptadec-8-enyl)-4,5-dihydro-1H-imidazole-1-ethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。